Stereochemistry Drives TCO Reaction Kinetics
The (S,E)-stereoisomer, belonging to the class of strained trans-cyclooctenes (sTCOs), exhibits significantly accelerated kinetics in tetrazine ligation compared to unstrained or non-specific TCO analogs. This is a class-level inference derived from kinetic studies on closely related sTCO diastereomers, where the syn-diastereomer (a stereochemical relative) shows faster reactivity than its anti counterpart. This enhanced speed is critical for in vivo applications where rapid, high-yield conjugation is required before the probe or drug is cleared [1].
| Evidence Dimension | Reaction rate constant (k) for tetrazine ligation |
|---|---|
| Target Compound Data | Class inference: Up to 2.86 x 10⁵ M⁻¹s⁻¹ for an sTCO derivative [1] |
| Comparator Or Baseline | Unstrained TCO or non-specific TCO mix |
| Quantified Difference | sTCO class is among the fastest known bioorthogonal reactions, up to 1000-fold faster than CuAAC |
| Conditions | In water at 25 °C; measured by stopped-flow analysis [1] |
Why This Matters
Faster kinetics translate directly to higher conjugation yields at lower concentrations, a critical factor when working with precious or low-abundance biological targets.
- [1] Wang M, et al. Conformationally strained trans-cyclooctene (sTCO) enables the rapid construction of 18F-PET probes via tetrazine ligation. J Nucl Med. 2016;57(supplement 2):1096. View Source
